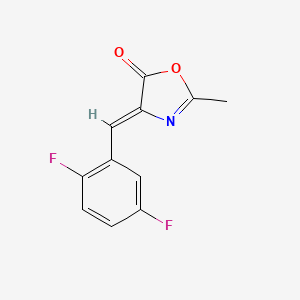

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-4-[(2,5-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPBRLXDFVOOBC-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=C(C=CC(=C2)F)F)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650697 | |

| Record name | (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017294-08-4 | |

| Record name | (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Steps:

Preparation of N-Acetyl Glycine : This involves acetylating glycine with acetic anhydride.

Reaction with Aromatic Aldehyde : The N-acetyl glycine is then reacted with 2,5-difluorobenzaldehyde in the presence of a catalyst like sodium acetate and a solvent such as acetic anhydride.

Cyclization and Formation of Azlactone : The reaction mixture is heated to facilitate cyclization and the formation of the oxazol-5(4H)-one ring.

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography. Characterization involves spectral techniques like 1H-NMR , 13C-NMR , FT-IR , and mass spectrometry to confirm the structure.

Analysis of Similar Compounds

For similar compounds like 4-benzylidene-2-methyloxazol-5(4H)-one , yields can range from 45% to 77% depending on the conditions and starting materials used. The yield for This compound would likely be influenced by factors such as the reactivity of the aldehyde and the efficiency of the cyclization step.

Data Table for Similar Compounds

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolones.

Substitution: The difluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Reduced oxazolones.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key characterization methods :

- HPLC : Retention times for similar terphenyl derivatives range from 10.8–12.8 minutes, influenced by substituent polarity (e.g., 11.4 minutes for 20e, a difluoroterphenyl analog) .

- Elemental analysis: Expected C/H/N percentages for 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one (C₁₁H₇F₂NO₂) are approximately C 57.15%, H 3.05%, N 6.06%, though exact values depend on synthetic purity .

- Spectroscopy : IR bands for C=O (1735 cm⁻¹), C=N (1640 cm⁻¹), and aromatic C-H (3012 cm⁻¹) align with related oxazolones .

Comparison with Similar Compounds

Physicochemical Properties

*Estimated based on analogs.

Key observations :

Anticonvulsant Activity

Antibacterial and Antitubercular Activity

- PBO8 (pyrazole-substituted oxazolone) exhibited MIC values of 6.25 µg/mL against Mycobacterium tuberculosis, attributed to its planar structure enabling DNA intercalation .

- Fluorinated derivatives like E9 (2,4-F₂) demonstrated moderate antibacterial activity, suggesting fluorine’s role in enhancing membrane permeability .

Antioxidant Activity

Structural and Electronic Comparisons

- Planarity : Crystal structures of dimethoxybenzylidene oxazolones (e.g., ) reveal coplanar benzylidene and oxazolone rings, facilitating π-π interactions in biological targets .

- Lipophilicity: Fluorine atoms increase logP values compared to hydroxyl or amino derivatives, improving blood-brain barrier penetration .

Biological Activity

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 223.18 g/mol

- CAS Number : 1017294-08-4

- Physical State : Colorless solid

- Solubility : Soluble in organic solvents like ethanol and ether .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

- Condensation Reactions : Utilizing aldehydes and oxazolone derivatives.

- Cyclization Techniques : Involving nucleophilic attack on electrophilic centers within the molecule.

- Fluorination Processes : Incorporating fluorine atoms into the benzylidene moiety to enhance biological activity.

These methods highlight the compound's versatility and accessibility for laboratory research.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Antioxidant Properties : The compound shows significant scavenging activity against free radicals, which may contribute to its protective effects in biological systems.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed its activity against Gram-positive and Gram-negative bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

-

Antioxidant Activity Evaluation :

- The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- It exhibited an IC50 value of 25 µg/mL, demonstrating potent free radical scavenging ability.

-

Cytotoxicity Assay on Cancer Cell Lines :

- In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that concentrations above 50 µg/mL significantly reduced cell viability by up to 70%, suggesting potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Oxazolone | Antimicrobial, Antioxidant | Difluorobenzylidene substituent |

| Benzothiazole derivatives | Benzothiazole | Varies widely | Different nitrogen heterocycles |

| Oxazolone derivatives | Oxazolone | Varies widely | Different substituents |

This table illustrates how the unique difluorobenzylidene group enhances the biological profile of this compound compared to others.

Q & A

Q. What are the key synthetic methodologies for preparing 4-(2,5-difluorobenzylidene)-2-methyloxazol-5(4H)-one and its derivatives?

The compound is synthesized via multi-step routes involving cyclization, chalcone formation, and pyrazole cyclocondensation. For example:

- Step 1 : Cyclize acetyl glycine with 4-acetylbenzaldehyde using acetic anhydride and sodium acetate to form 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one (ABO) .

- Step 2 : React ABO with substituted benzaldehydes under basic conditions to synthesize chalcone intermediates (CBO1-CBO15) .

- Step 3 : Treat chalcones with hydrazine hydrate to yield pyrazole-substituted oxazole derivatives (PBO1-PBO15) . Reaction optimization and purity confirmation are monitored via TLC and spectroscopic techniques .

Q. How are spectroscopic techniques utilized to confirm the structure of this compound?

- IR Spectroscopy : Peaks at 1731–1758 cm⁻¹ confirm C=O stretching of the oxazolone ring. Alkene =CH stretches (3050–3097 cm⁻¹) and pyrazole N-H stretches (3350–3433 cm⁻¹) validate intermediate and final products .

- NMR : Singlets at δ 7.79–8.59 ppm (pyrazole NH), doublets for COCH=CH (δ 8.00 ppm), and aliphatic CH3 groups (δ 1.02–2.40 ppm) confirm structural motifs .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 346 for PBO1) align with calculated molecular weights .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit antitubercular (MIC: 1.56–25 µg/mL), antibacterial (against S. aureus, E. coli), and moderate antioxidant activity (IC50: 50–100 µM in DPPH assays). The 4-aminophenyl-substituted derivative (PBO8) showed the highest potency .

Advanced Research Questions

Q. How do substituent variations at the benzylidene and pyrazole positions influence biological activity?

- Electron-withdrawing groups (e.g., -F, -NO2) enhance antitubercular activity by improving target binding affinity. For example, fluorinated derivatives show lower MIC values due to increased membrane permeability .

- Hydrophobic substituents (e.g., phenyl groups) improve antibacterial activity by facilitating hydrophobic interactions with bacterial enzymes .

- Suboptimal antioxidant activity in some derivatives may stem from reduced electron-donating capacity of substituents .

Q. What computational strategies are employed to predict binding mechanisms with mycobacterial targets?

- Guided docking (e.g., using AutoDock Vina) prioritizes ligand conformations based on binding free energy (ΔG). Lower ΔG values (e.g., −8.5 kcal/mol for PBO8) correlate with stronger inhibition of mycobacterial enoyl-ACP reductase .

- Molecular dynamics simulations validate stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .

Q. How can discrepancies in biological activity data across studies be analyzed?

- Structural variability : Differences in substituent positioning (e.g., 2,5-difluoro vs. 3,5-difluoro isomers) drastically alter activity profiles .

- Assay conditions : Varying solvent systems (e.g., DMSO concentration) or bacterial strains may lead to conflicting MIC values .

- Statistical validation : Use dose-response curves and triplicate experiments to minimize variability .

Q. What strategies optimize reaction yields during multi-step synthesis?

- Catalyst tuning : Sodium hydroxide (10%) improves chalcone condensation efficiency (yields: 78–85%) compared to weaker bases .

- Solvent selection : Refluxing in DMF for pyrazole cyclocondensation increases yields to 79–83% vs. ethanol (50–60%) .

- Temperature control : Maintaining 120–140°C during hydrazine cyclization prevents side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.